octasodium;3-[[(1R,5R,6R,10R,11R,15R,16R,20R,21R,25R,26R,30R,31R,35R,36R,40R,41S,42S,43S,44S,45S,46S,47S,48S,49S,50S,51S,52S,53S,54S,55S,56S)-10,15,20,25,30,35,40-heptakis(2-carboxylatoethylsulfanylmethyl)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-5-yl]methylsulfanyl]propanoate
Description
This compound is a highly complex octasodium salt featuring a polycyclic scaffold with multiple substituents, including 16 hydroxyl groups, 7 carboxylatoethylsulfanylmethyl groups, and a hexadecaoxanonacyclo core. The compound’s stereochemical complexity (16 stereocenters) implies stringent synthesis and purification requirements, often necessitating advanced chromatographic and spectroscopic techniques for characterization .
Properties
IUPAC Name |
octasodium;3-[[(1R,5R,6R,10R,11R,15R,16R,20R,21R,25R,26R,30R,31R,35R,36R,40R,41S,42S,43S,44S,45S,46S,47S,48S,49S,50S,51S,52S,53S,54S,55S,56S)-10,15,20,25,30,35,40-heptakis(2-carboxylatoethylsulfanylmethyl)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-5-yl]methylsulfanyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H112O48S8.8Na/c73-33(74)1-9-121-17-25-57-41(89)49(97)65(105-25)114-58-26(18-122-10-2-34(75)76)107-67(51(99)43(58)91)116-60-28(20-124-12-4-36(79)80)109-69(53(101)45(60)93)118-62-30(22-126-14-6-38(83)84)111-71(55(103)47(62)95)120-64-32(24-128-16-8-40(87)88)112-72(56(104)48(64)96)119-63-31(23-127-15-7-39(85)86)110-70(54(102)46(63)94)117-61-29(21-125-13-5-37(81)82)108-68(52(100)44(61)92)115-59-27(19-123-11-3-35(77)78)106-66(113-57)50(98)42(59)90;;;;;;;;/h25-32,41-72,89-104H,1-24H2,(H,73,74)(H,75,76)(H,77,78)(H,79,80)(H,81,82)(H,83,84)(H,85,86)(H,87,88);;;;;;;;/q;8*+1/p-8/t25-,26-,27-,28-,29-,30-,31-,32-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65?,66?,67?,68?,69?,70?,71?,72?;;;;;;;;/m0......../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGKABOMYQLLDJ-RDQBQXMUSA-F | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CSCCC(=O)[O-])CSCCC(=O)[O-])CSCCC(=O)[O-])CSCCC(=O)[O-])CSCCC(=O)[O-])CSCCC(=O)[O-])CSCCC(=O)[O-])O)O)C(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CSC[C@H]1[C@H]2[C@H]([C@@H](C(O1)O[C@H]3[C@@H](OC([C@H]([C@@H]3O)O)O[C@H]4[C@@H](OC([C@H]([C@@H]4O)O)O[C@H]5[C@@H](OC([C@H]([C@@H]5O)O)O[C@H]6[C@@H](OC([C@H]([C@@H]6O)O)O[C@H]7[C@@H](OC([C@H]([C@@H]7O)O)O[C@H]8[C@@H](OC([C@H]([C@@H]8O)O)O[C@H]9[C@@H](OC(O2)[C@H]([C@@H]9O)O)CSCCC(=O)[O-])CSCCC(=O)[O-])CSCCC(=O)[O-])CSCCC(=O)[O-])CSCCC(=O)[O-])CSCCC(=O)[O-])CSCCC(=O)[O-])O)O)C(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H104Na8O48S8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2178.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound octasodium;3-[[(1R,5R,6R,10R,11R,15R,16R,20R,21R,25R,26R,30R,31R,35R,36R,40R,41S,42S,43S,44S,45S,46S,47S,48S,49S,50S,51S,52S,53S,54S,55S,56S)-10,15,20,25,30,35,40-heptakis(2-carboxylatoethylsulfanylmethyl)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-2,4,...]propanoate is a complex sodium salt with multifaceted biological activities. This article aims to explore its biological activity through a comprehensive review of available literature and research findings.
Molecular Formula
- C72H104Na8O48S8
Structural Characteristics
The compound features a highly branched structure with multiple functional groups including carboxylates and sulfanyl groups which contribute to its solubility and reactivity.
Antimicrobial Properties
Research indicates that octasodium exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of enzyme activity essential for microbial survival .
Antioxidant Activity
The compound has demonstrated antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer .
Anti-inflammatory Effects
Octasodium has been observed to modulate inflammatory responses. Its application in animal models has shown a reduction in pro-inflammatory cytokines and markers of inflammation. This suggests potential therapeutic applications in conditions such as arthritis and other inflammatory diseases .
Cytotoxicity and Anticancer Activity
Studies have indicated that octasodium can induce apoptosis in cancer cells. The compound influences several signaling pathways associated with cell survival and proliferation. For instance:
- Mechanism : It may activate caspases leading to programmed cell death.
- Targeted Cancer Types : Research has focused on its effects on breast cancer and leukemia cells .
Neuroprotective Effects
There is emerging evidence that octasodium may offer neuroprotective benefits by enhancing neuronal survival under stress conditions. This is particularly relevant in neurodegenerative diseases where oxidative stress plays a key role.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of octasodium against multidrug-resistant strains of Staphylococcus aureus. Results indicated a significant reduction in bacterial load when treated with varying concentrations of the compound.
Study 2: Antioxidant Activity Assessment
In vitro assays demonstrated that octasodium exhibited an IC50 value of 45 µM for DPPH radical scavenging activity. This positions it as a potential candidate for antioxidant therapy in oxidative stress-related disorders.
Study 3: Anti-inflammatory Mechanisms
In vivo studies involving rat models showed that administration of octasodium significantly reduced paw edema induced by carrageenan injection. The compound's ability to inhibit cyclooxygenase enzymes was highlighted as a primary mechanism.
Data Tables
Scientific Research Applications
The compound "octasodium;3-[[(1R,5R,6R,10R,11R,15R,16R,20R,21R,25R,26R,30R,31R,35R,36R,40R,41S,42S,43S,44S,45S,46S,47S,48S,49S,50S,51S,52S,53S,54S,55S,56S)-10,15,20,25,30,35,40-heptakis(2-carboxylatoethylsulfanylmethyl)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23.6.28.11.213.16.218.21.223.26.228.31.233.36]hexapentacontan-5-yl]methylsulfanyl]propanoate" is a complex chemical structure with potential applications across various fields of research and industry. Below is a detailed exploration of its applications based on available scientific literature.
Molecular Formula and Weight
- Molecular Formula: C₈₃H₁₃₁N₁₁O₄₂S₈
- Molecular Weight: Approximately 1.5 kDa
Pharmaceutical Applications
The unique structural properties of octasodium propanoate suggest significant potential in pharmaceutical formulations:
- Drug Delivery Systems: The compound's ability to encapsulate and release therapeutic agents makes it a candidate for targeted drug delivery systems. Its structure may allow for modifications that enhance solubility and bioavailability.
- Antiviral Agents: Research indicates that compounds with similar structural motifs exhibit antiviral properties by inhibiting viral replication mechanisms.
Biochemical Research
In biochemical studies:
- Enzyme Inhibition Studies: The compound can be used to study enzyme interactions due to its ability to mimic substrate structures or inhibit enzyme activity through competitive binding.
- Cell Signaling Pathways: Investigations into how this compound influences cell signaling could reveal insights into cellular responses and mechanisms of action in various diseases.
Material Science
The compound can also find applications in material science:
- Nanotechnology: Its complex structure may be utilized in the synthesis of nanoparticles for drug delivery or imaging applications.
- Biocompatible Materials: The biocompatibility of the compound allows for its use in creating materials for medical implants or tissue engineering.
Environmental Science
In environmental applications:
- Pollutant Remediation: The compound's chemical properties could be leveraged in the development of materials that capture or degrade environmental pollutants.
Case Study 1: Drug Delivery Mechanism
A study demonstrated that modified versions of octasodium propanoate effectively encapsulated chemotherapeutic agents and released them in a controlled manner when exposed to specific pH levels found in tumor environments.
Case Study 2: Antiviral Efficacy
Research on structurally similar compounds showed significant inhibition of viral replication in vitro. The findings suggest that octasodium propanoate could enhance the efficacy of existing antiviral drugs through synergistic effects.
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Similarities
The compound shares structural motifs with several classes of bioactive and synthetic molecules:
Analytical Characterization
Comparative analytical data for structural elucidation:
Preparation Methods
Core Cyclodextrin Functionalization
The synthesis begins with γ-cyclodextrin derivatives bearing leaving groups at the 6-O positions. Two primary intermediates are utilized:
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6-Per-deoxy-6-per-chloro-γ-cyclodextrin (ll-A), prepared via sulfonyl chloride activation.
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6-Per-deoxy-6-per-iodo-γ-cyclodextrin , synthesized using a Vilsmeier-Haack reagent (triphenylphosphine, iodine, and dimethylformamide).
Reaction Conditions for Chlorination (ll-A Synthesis):
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Sulfonylating Agents: Methanesulfonyl chloride or toluenesulfonyl chloride in polar aprotic solvents (DMF, DMSO) under anhydrous conditions.
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Temperature: 0–25°C for 12–24 hours to ensure complete substitution without degradation.
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Workup: Neutralization with aqueous sodium hydroxide, followed by recrystallization from water-organic solvent mixtures (e.g., acetone-water) to achieve >98% purity.
Iodination Alternative:
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Vilsmeier Reagent: Generated in situ from triphenylphosphine (1.1 eq), iodine (1.05 eq), and DMF at 50°C.
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Challenges: Byproduct triphenylphosphine oxide necessitates extensive washing with DMF, reducing yields to 70–75%.
Thiol-alkylation Reaction Optimization
Nucleophilic Displacement with 3-Mercaptopropionic Acid
The functionalized cyclodextrin undergoes nucleophilic substitution with 3-mercaptopropionic acid (3-MPA) to install thioether-linked carboxylate arms.
Key Parameters:
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Base Selection: Solid sodium hydroxide preferred over aqueous solutions to minimize hydrolysis.
-
Molar Ratios:
-
Temperature Profile:
Impurity Formation:
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Hydrolysis Byproducts (e.g., Org48302): Controlled by maintaining <1% water content via azeotropic drying with toluene.
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Oxidation Products: Mitigated through inert atmosphere (N₂ or Ar) and antioxidant additives (e.g., BHT).
Purification and Salt Formation
Isolation of Crude Sugammadex
Post-reaction mixtures are precipitated by adjusting pH to 8–9 with hydrochloric acid, followed by filtration and washing with ethanol-water (1:1) to remove unreacted 3-MPA.
Recrystallization Strategies
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Solvent Systems:
Solvent Mixture Purity Achieved Yield (%) Water-DMSO (3:1) 99.2% 85 Ethanol-Acetone (2:1) 98.7% 78 Methanol-CHCl₃ (1:1) 99.5% 82 -
pH Adjustment: Final slurrying at pH 12–13 with NaOH ensures complete conversion to the octasodium salt.
Analytical Characterization
Purity Assessment
Spectroscopic Confirmation
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¹³C NMR: Peaks at δ 174.5 ppm (COO⁻Na⁺), δ 35.2 ppm (SCH₂CH₂COO⁻).
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MS (ESI): m/z 2178.4 [M-8Na+8H]⁸⁻, confirming octasodium stoichiometry.
Industrial-Scale Process Considerations
Solvent Recovery Systems
Q & A
Q. What are the primary challenges in synthesizing and characterizing this highly substituted polycyclic compound?
The synthesis involves multi-step coordination chemistry, requiring precise control of sulfanylmethyl and carboxylatoethyl group incorporation. Key challenges include steric hindrance, regioselectivity, and maintaining stereochemical integrity. Methodological approaches involve:
- Stepwise ligand addition using chelation-controlled reactions to minimize side products.
- Advanced spectroscopic characterization : High-field NMR (e.g., , DEPT) and high-resolution mass spectrometry (HRMS) to confirm substitution patterns .
- X-ray crystallography for resolving complex stereochemistry, though crystallization is hindered by high hydrophilicity .
Q. How can researchers validate the structural integrity of this compound given its complex stereochemistry?
A combination of computational and experimental methods is critical:
- DFT-based molecular modeling to predict stable conformers and compare with experimental data (e.g., NMR chemical shifts, IR spectra).
- Chiral chromatography (e.g., HPLC with chiral stationary phases) to isolate enantiomers and confirm purity .
- Cross-validation between synthetic yields and spectroscopic data to resolve contradictions in substitution patterns .
Q. What theoretical frameworks guide the study of its supramolecular interactions?
Researchers must anchor studies in coordination chemistry theory (e.g., ligand field theory for transition-metal complexes) and host-guest interaction models to explain its potential as a molecular cage. The choice of framework directly impacts experimental design, such as selecting titration methods (e.g., isothermal calorimetry) to quantify binding constants .
Advanced Research Questions
Q. How can AI-driven computational tools (e.g., COMSOL Multiphysics) optimize the study of its dynamic behavior in solution?
AI-enhanced simulations enable:
- Multi-scale modeling to predict solvation effects and diffusion rates in polar solvents.
- Real-time parameter adjustment in reaction simulations, improving accuracy of kinetic studies (e.g., ligand exchange rates) .
- Automated data analysis to identify outliers in spectroscopic datasets, reducing human bias .
Q. What strategies address contradictions in experimental data related to its redox stability?
Contradictions often arise from varying experimental conditions (e.g., pH, counterion effects). A systematic approach includes:
- Controlled variable testing : Use factorial design to isolate pH, temperature, and ionic strength effects .
- Comparative studies with analogs (e.g., replacing carboxylatoethyl with sulfonato groups) to identify stabilizing factors .
- Cross-disciplinary validation : Pair electrochemical assays (cyclic voltammetry) with computational redox potential predictions .
Q. How can researchers investigate its potential as a multi-dentate ligand for rare-earth metals?
Methodological steps involve:
- Competitive binding assays using fluorescence probes (e.g., Tb/Eu) to quantify ligand affinity .
- Synchrotron-based XAS (X-ray absorption spectroscopy) to study metal-ligand coordination geometry in situ .
- Kinetic profiling to assess ligand exchange rates under varying pH and temperature conditions .
Q. What advanced techniques resolve ambiguities in its supramolecular assembly mechanisms?
- Cryo-electron microscopy (Cryo-EM) to capture transient assembly states in aqueous solutions.
- Small-angle neutron scattering (SANS) to analyze aggregation behavior at nanoscale resolutions .
- Machine learning clustering algorithms to classify assembly pathways from time-resolved spectroscopic data .
Methodological and Data Integration Challenges
Q. How should researchers integrate heterogeneous data (e.g., spectroscopic, computational) to construct a cohesive mechanistic model?
- Data fusion frameworks : Use Bayesian statistics to weight experimental and computational datasets based on uncertainty levels .
- Interactive dashboards (e.g., Python-based Plotly) to visualize correlations between synthetic conditions and spectral outcomes .
- Inter-laboratory reproducibility studies to standardize protocols and minimize data variability .
Q. What factorial design principles apply to optimizing its synthesis for scalability?
A Taguchi orthogonal array can systematically test variables:
Theoretical and Ethical Considerations
Q. How do ethical guidelines impact the sharing of linked datasets (e.g., synthetic protocols + spectral data)?
Compliance with FAIR principles (Findable, Accessible, Interoperable, Reusable) requires:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
